4-Chloro-5-fluoro-2-nitrobenzoic acid
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Overview
Description
4-Chloro-5-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and nitro groups on the benzene ring. This compound is typically a solid at room temperature and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Similar compounds like 4-fluoro-2-nitrobenzoic acid have been reported to enhance the binding of insulin to adipocytes , suggesting potential targets could be insulin receptors or related proteins.
Mode of Action
Based on the reported activity of similar compounds, it may interact with its targets to modulate their function
Biochemical Pathways
If it does indeed interact with insulin receptors as suggested by the activity of similar compounds , it could potentially influence insulin signaling pathways and glucose metabolism.
Result of Action
If it does interact with insulin receptors as suggested by similar compounds , it could potentially enhance insulin binding and influence glucose metabolism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-5-fluoro-2-nitrobenzoic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-5-fluoro-2-nitrobenzoic acid can be achieved through the nitration of 4-chloro-2-fluorobenzoic acidThe reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-Chloro-5-fluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-fluoro-2-nitrobenzoic acid is used in scientific research for the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes. Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-5-nitrobenzaldehyde
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 2-Chloro-4,5-difluoronitrobenzene
Comparison: 4-Chloro-5-fluoro-2-nitrobenzoic acid is unique due to the specific positioning of the chlorine, fluorine, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and the types of derivatives that can be synthesized from it. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in various chemical reactions .
Properties
IUPAC Name |
4-chloro-5-fluoro-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTQVIUWLUDQKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129951-45-7 |
Source
|
Record name | 4-Chloro-5-fluoro-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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